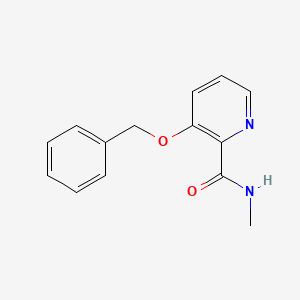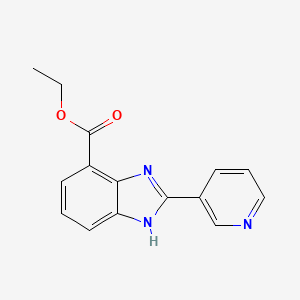![molecular formula C18H13N3O2 B8251703 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one](/img/structure/B8251703.png)
2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a methyl group at the second position and a phenyl group at the third position, which is further substituted with an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a halogenated quinazolinone and phenylboronic acid in the presence of a palladium catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce waste.
化学反应分析
Types of Reactions
2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid and halogenated quinazolinone.
Major Products Formed
Oxidation: Quinazolinone derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced quinazolinone derivatives with hydroxyl or amine groups.
Substitution: Functionalized quinazolinone derivatives with various substituents on the phenyl or oxazole rings.
科学研究应用
2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the mechanism of action of quinazolinone derivatives and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the structure-activity relationships of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
2-Methyl-3-phenylquinazolin-4-one: Lacks the oxazole ring, which may result in different biological activities.
3-[3-(1,3-Oxazol-5-yl)phenyl]quinazolin-4-one: Lacks the methyl group, which can influence its chemical reactivity and biological properties.
2-Methyl-3-[3-(1,3-thiazol-5-yl)phenyl]quinazolin-4-one: Contains a thiazole ring instead of an oxazole ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one is unique due to the presence of both the oxazole ring and the methyl group, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-20-16-8-3-2-7-15(16)18(22)21(12)14-6-4-5-13(9-14)17-10-19-11-23-17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOGNBLIFSWUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C4=CN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;1-methyl-4-propan-2-ylbenzene;ruthenium(1+);chloride](/img/structure/B8251684.png)



![tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8251725.png)
